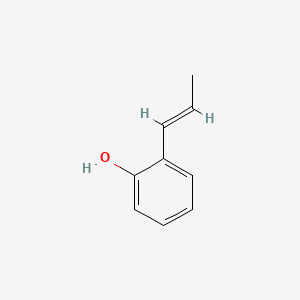
1,2-Di(thiophen-2-yl)ethyne
Übersicht
Beschreibung
1,2-Di(thiophen-2-yl)ethyne is a chemical compound with the molecular formula C10H6S2. It has an average mass of 190.285 Da and a monoisotopic mass of 189.991089 Da .
Synthesis Analysis
The synthesis of thiophene derivatives, such as 1,2-Di(thiophen-2-yl)ethyne, often involves heterocyclization of various substrates . For example, one study decorated (E)-1,2-di(thiophen-2-yl)ethene at the 3-position of thiophene rings with strong electron-withdrawing cyano groups . Another study investigated the aggregation-induced emission (AIE) behavior of 1,1,2,2-tetra(thiophen-2-yl)ethene (tetrathienylethene, TTE) .Molecular Structure Analysis
The molecular structure of 1,2-Di(thiophen-2-yl)ethyne is based on its molecular formula, C10H6S2 . More detailed structural information may be obtained through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
1,2-Di(thiophen-2-yl)ethyne has a molecular weight of 190.29 g/mol . It is typically stored in a dark place at room temperature . More specific physical and chemical properties may be determined through experimental measurements .Wissenschaftliche Forschungsanwendungen
Photochromic Systems
1,2-Di(thiophen-2-yl)ethyne derivatives have been studied for their use in thermally irreversible and fatigue-resistant photochromic systems. These derivatives can undergo reversible photocyclization to produce colored closed-ring forms that are stable at high temperatures and maintain photochromic performance over numerous cycles (Uchida, Nakayama, & Irie, 1990).
Ferroelectric Properties
Research has shown that certain derivatives of 1,2-di(thiophen-2-yl)ethane-1,2-dione, a closely related compound, exhibit intense blue emission and demonstrate ferroelectric behavior, which has potential applications in electronic devices (Chen, Han, Ye, & Xiong, 2010).
Antimicrobial Applications
Compounds derived from 1,3-Di(thiophen-2-yl)prop-2-en-1-one have been synthesized and evaluated for their antimicrobial activities. Some derivatives exhibit mild activities, suggesting potential applications in combating microbial infections (Gomha, Mohamed, Zaki, Ewies, & Elroby, 2018).
Metal Coordination and Chelation
Alkyne-containing chelating ligands such as 1,2-di(quinolin-8-yl)ethyne, related to 1,2-Di(thiophen-2-yl)ethyne, can form complexes with metals like silver, indicating potential applications in coordination chemistry and material science (Greco, Hysell, Goldenberg, Rheingold, & Tor, 2006).
Light Emitting Polymers
Studies involving compounds like 1,5-bis(3,6-di(thiophen-3-yl)-9H-carbazol-9-yl)pentane, which is structurally similar to 1,2-Di(thiophen-2-yl)ethyne, have led to the development of novel polymers emitting green and yellow light. These polymers have potential applications in the production of polymeric light emitting diodes (PLEDs) (Aydın & Kaya, 2012).
Helical Complexes in Chemistry
Compounds with structures akin to 1,2-Di(thiophen-2-yl)ethyne have been used to create helical dinuclear complexes, demonstrating the potential of these compounds in forming complex molecular architectures (Chamchoumis & Potvin, 1999).
Anti-Tumor Agents
Derivatives of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes, structurally related to 1,2-Di(thiophen-2-yl)ethyne, have been synthesized and evaluated for their anti-tumor activities, revealing promising results against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-thiophen-2-ylethynyl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6S2/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h1-4,7-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIHBGIRBHGVTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C#CC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348424 | |
| Record name | thiophene, 2,2'-(1,2-ethynediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Di(thiophen-2-yl)ethyne | |
CAS RN |
23975-15-7 | |
| Record name | thiophene, 2,2'-(1,2-ethynediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



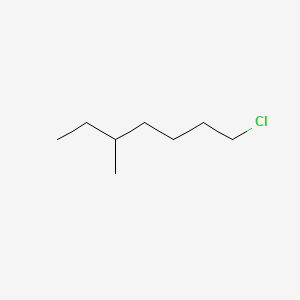
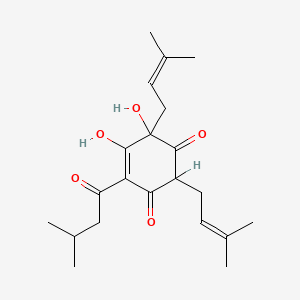
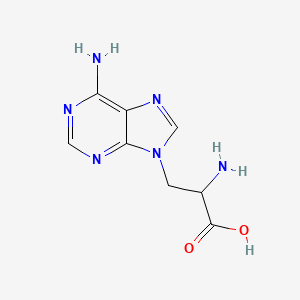
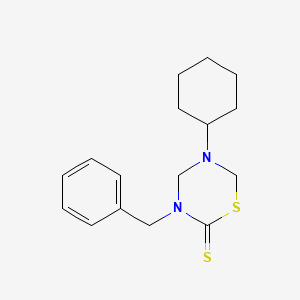

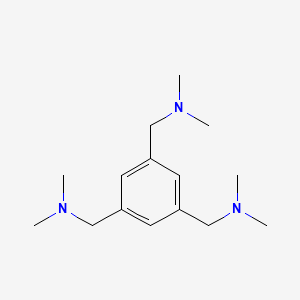
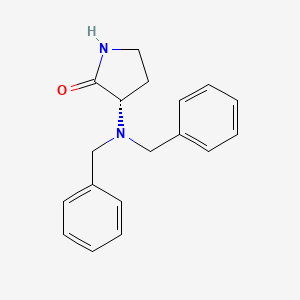

![Benzene, 1,1'-[propylidenebis(oxymethylene)]bis-](/img/structure/B3050083.png)

![2-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3050090.png)
![2-(4-Pyridinyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3050091.png)
